molecular formula C7H12ClNO2 B2918516 4-Methoxypiperidine-1-carbonyl chloride CAS No. 1032707-93-9

4-Methoxypiperidine-1-carbonyl chloride

Cat. No.: B2918516
CAS No.: 1032707-93-9
M. Wt: 177.63
InChI Key: LQCUGMDPGZFLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxypiperidine-1-carbonyl chloride is an organic compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypiperidine-1-carbonyl chloride typically involves the reaction of 4-methoxypiperidine with phosgene or thionyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypiperidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxypiperidine and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dichloromethane, chloroform, and tetrahydrofuran.

    Catalysts: Base catalysts like triethylamine or pyridine are often used to facilitate the reactions.

Major Products:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    4-Methoxypiperidine: Formed by hydrolysis.

Scientific Research Applications

4-Methoxypiperidine-1-carbonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxypiperidine-1-carbonyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets include nucleophilic sites on organic molecules, proteins, and other biomolecules.

Comparison with Similar Compounds

  • 4-Methylpiperidine-1-carbonyl chloride
  • 4-Ethoxypiperidine-1-carbonyl chloride
  • 4-Chloropiperidine-1-carbonyl chloride

Comparison: 4-Methoxypiperidine-1-carbonyl chloride is unique due to the presence of a methoxy group, which influences its reactivity and solubility. Compared to its analogs, it offers distinct properties that make it suitable for specific synthetic applications and research purposes.

Properties

IUPAC Name

4-methoxypiperidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c1-11-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCUGMDPGZFLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of triphosgene (7.4 g, 0.025 mmol) in dichloromethane (200 ml) at ice bath was added dropwise a solution of 4-methoxy-piperidine hydrochloride salt (10 g, 0.066 mmol) and pyridine (10.9 g, 0.139 mmol) in dichloromethane (100 ml). The mixture was stirred over night and filtered through a silica pad, eluting with dichloromethane and evaporated. After trituration with diisopropyl ether, the mixture was used without purification.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.